2-(1H-1,3-benzodiazol-1-yl)-1-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one is a complex organic compound that features a benzodiazole ring, a furan ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Furan Ring: The furan ring can be synthesized by the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodiazole, pyrrole, and furan rings through various organic reactions such as Friedel-Crafts acylation or Suzuki coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-1-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes or receptors, modulating their activity. The furan and pyrrole rings can also contribute to the compound’s overall biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-2-yl)-N-[(furan-2-yl)methyl]acetamide
- N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-1-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one is unique due to the presence of three different heterocyclic rings in its structure. This unique combination of rings can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-10-17(15(2)23(14)11-16-6-5-9-25-16)20(24)12-22-13-21-18-7-3-4-8-19(18)22/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRQAOJRGHLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924428-63-7 |
Source
|
Record name | 2-(1H-1,3-benzodiazol-1-yl)-1-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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